Product packaging for 3-Bromo-2,5-diphenylfuran(Cat. No.:CAS No. 1487-09-8)

3-Bromo-2,5-diphenylfuran

Cat. No.: B1600953
CAS No.: 1487-09-8
M. Wt: 299.16 g/mol
InChI Key: WUBRVLIZSPCIBS-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Contemporary Chemical Research

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational structure in a vast array of chemical disciplines. rsc.orgacs.org The unique electronic and structural properties of the furan ring make it a versatile building block in organic synthesis and a common motif in numerous natural products, pharmaceuticals, and functional materials. rsc.orgorganic-chemistry.org Many bioactive compounds found in nature, particularly in plants, algae, and microorganisms, incorporate the furan scaffold. rsc.org

In medicinal chemistry, the furan nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological receptors with high affinity. vulcanchem.comrsc.org This has led to the development of a multitude of furan-containing drugs with diverse therapeutic applications. sci-hub.se Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, anticancer, and antihypertensive effects. vulcanchem.comsci-hub.seacs.org The incorporation of a furan ring into a drug candidate can enhance its biological activity, metabolic stability, and pharmacokinetic profile. acs.org

Beyond pharmaceuticals, furan derivatives are integral to materials science. They are used in the synthesis of advanced polymers, resins, and liquid crystals. acs.orgorganic-chemistry.org For instance, polyfurfuryl alcohol, derived from the furan derivative furfural (B47365), is a key component in the production of resins and lacquers. acs.orgvulcanchem.com The electron-rich nature of the furan ring also makes it a suitable component for organic semiconductors, organic light-emitting diodes (OLEDs), and other optoelectronic materials. organic-chemistry.orgresearchgate.net

The table below summarizes the diverse applications of furan-containing compounds.

Field of Application Examples of Furan Derivatives' Roles References
Medicinal Chemistry Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Anticancer vulcanchem.comsci-hub.seacs.orgnih.gov
Agrochemicals Bioregulators, Insecticides researchgate.netacs.org
Materials Science Polymers, Resins, Organic Semiconductors, OLEDs acs.orgorganic-chemistry.orgresearchgate.net
Organic Synthesis Versatile Building Blocks, Synthetic Intermediates rsc.orgnih.gov

Role of Halogenated Heterocycles as Strategic Building Blocks

Halogenated heterocycles are organic compounds that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring system. researchgate.net These compounds are of paramount importance in modern organic synthesis, serving as highly versatile and strategic building blocks for the construction of more complex molecules. researchgate.net The presence of a halogen atom on a heterocyclic core imparts unique reactivity, allowing for a wide range of chemical transformations that would otherwise be difficult to achieve.

One of the most significant applications of halogenated heterocycles is in transition-metal-catalyzed cross-coupling reactions. researchgate.net The carbon-halogen bond can be readily activated by catalysts, typically those based on palladium, to form new carbon-carbon or carbon-heteroatom bonds. This has become a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures from simple, readily available starting materials. researchgate.net

Furthermore, the introduction of halogen atoms can significantly influence the physicochemical properties of a molecule. Halogenation can increase a compound's lipophilicity, which can improve its membrane permeability and bioavailability—a crucial consideration in drug design. It can also alter the metabolic stability of a drug by blocking sites that are susceptible to enzymatic degradation.

The table below highlights the key roles of halogenated heterocycles in organic synthesis.

Role Description Significance References
Cross-Coupling Reactions The carbon-halogen bond serves as a "handle" for forming new bonds.Enables the synthesis of complex molecules from simpler precursors. researchgate.net
Modulation of Properties Halogenation alters lipophilicity, metabolic stability, and binding affinity.Crucial for the design of new drugs and functional materials.
Synthetic Intermediates Can be converted into a wide variety of other functional groups.Provides access to a diverse range of chemical structures. researchgate.net

Overview of 3-Bromo-2,5-diphenylfuran: A Key Substrate in Synthetic Methodologies

This compound is a specific halogenated furan derivative that has emerged as a valuable substrate in various synthetic methodologies. rsc.orgsci-hub.se The strategic placement of the bromine atom at the 3-position of the furan ring, flanked by two phenyl groups at the 2- and 5-positions, makes it a unique building block for the synthesis of highly substituted and complex heterocyclic systems. While electrophilic substitution on a furan ring typically occurs at the 2- or 5-position, the presence of the bromine atom at the 3-position in this compound allows for transformations at a less reactive site.

One of the notable applications of this compound is in the synthesis of other heterocyclic compounds. For instance, it has been shown to react with trithiazyl trichloride (B1173362) in a ring-opening reaction to produce 5-benzoyl-3-phenylisothiazole in high yield. rsc.orgsci-hub.se This transformation highlights the utility of this compound as a precursor for the construction of different heterocyclic scaffolds.

The bromine atom in this compound also serves as a synthetic handle for the introduction of other functional groups through cross-coupling reactions. Although substitution at the 3-position of furans can be challenging, the use of appropriate catalytic systems can facilitate the coupling of this substrate with various partners. This allows for the synthesis of a range of 3-substituted-2,5-diphenylfuran derivatives, which would be difficult to access through other synthetic routes.

The table below provides key information about this compound.

Property Value Reference
Chemical Formula C₁₆H₁₁BrO
CAS Number 1487-09-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BrO B1600953 3-Bromo-2,5-diphenylfuran CAS No. 1487-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5-diphenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBRVLIZSPCIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473273
Record name 3-bromo-2,5-diphenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-09-8
Record name 3-bromo-2,5-diphenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 2,5 Diphenylfuran and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-bromo-2,5-diphenylfuran reveals several logical bond disconnections to identify potential starting materials. A primary disconnection is the carbon-bromine bond, suggesting a late-stage bromination of a 2,5-diphenylfuran (B1207041) precursor. e-bookshelf.de This approach is common for the synthesis of aryl halides.

Another key strategic disconnection involves breaking the C-C bonds of the furan (B31954) ring itself. This leads to acyclic precursors, such as 1,4-dicarbonyl compounds, which can be cyclized to form the furan core. ox.ac.uk For this compound, this would entail a 1,4-diphenyl-1,4-butanedione derivative with a bromine substituent at the 2-position, or a precursor that allows for regioselective bromination during or after cyclization.

Further disconnections can be envisioned by breaking the bonds between the phenyl groups and the furan ring. This suggests a strategy where a pre-brominated furan core is functionalized with phenyl groups, for instance, through cross-coupling reactions.

A general retrosynthetic scheme can be visualized as follows:

Figure 1: Retrosynthetic analysis of this compound mermaid graph TD A["this compound"] -->|C-Br Disconnection| B["2,5-Diphenylfuran"]; B -->|Furan Ring Disconnection| C["1,4-Diphenyl-1,4-butanedione"]; A -->|Furan Ring Disconnection| D["2-Bromo-1,4-diphenyl-1,4-butanedione"]; A -->|C-Ph Disconnection| E["3-Bromofuran"]; Generated code

Innovations in Green Chemistry for Halogenated Furan Synthesis

Solvent-Free and Catalytic Systems

Recent advancements in synthetic chemistry have led to the exploration of novel catalytic and solvent-free systems for the preparation of diarylfurans, including brominated analogues. These methods offer significant advantages over traditional approaches by minimizing waste, reducing reaction times, and enhancing safety.

A notable transition-metal-free approach involves a direct oxidation-dehydration sequence starting from readily available 1,3-dienes. nih.gov This method utilizes singlet oxygen for the oxidation step, followed by dehydration of the resulting endoperoxide intermediate using the Appel reagent under metal-free conditions. nih.gov A key development in this area is the adaptation of this synthesis to a continuous-flow system. nih.govacs.orgchemrxiv.org This technology not only allows for the safe handling of the intermediate endoperoxide without isolation but also significantly improves reaction efficiency and reduces waste. chemrxiv.org For instance, the synthesis of the 3-bromophenyl analogue, 3-bromo-2,5-bis(phenyl)furan, was successfully achieved with a good yield through this method. nih.gov The dehydration of the corresponding endoperoxide (8e) proceeded in an 87% yield to furnish the target furan (9e). nih.govacs.org

Catalytic systems employing various metals have also been extensively investigated. Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the 2,5-diaryl furan scaffold. One such method describes the reaction of functionalized bromofurans with triarylbismuth reagents. sorbonne-universite.frthieme-connect.com This approach is highlighted for its atom-efficiency and proceeds smoothly to afford 2,5-diarylfurans in high yields within a short reaction time. sorbonne-universite.fr

Gold catalysts have also emerged as effective promoters for furan synthesis. A series of dinuclear gold(I) complexes, when activated with a sodium salt, catalyze the formation of 2,5-disubstituted furans from terminal alkynes and pyridine-N-oxide. rsc.org For example, using [(AuCl)2(μ-dppe)] as the catalyst led to a 94% yield of 2,5-diphenylfuran. rsc.org This highlights the enhanced stability and activity that can be achieved with binuclear catalytic systems. rsc.org

Furthermore, zinc-based catalysts have been employed for the intramolecular cycloisomerization of enynones to produce furans. researchgate.net Specifically, solvent-induced zinc clusters have demonstrated high efficiency in catalyzing the conversion of 1,4-diphenylbut-3-yn-1-one into 2,5-diphenylfuran. researchgate.net

In the realm of solvent-free synthesis, the use of deep eutectic solvents (DES) represents a green alternative to conventional organic solvents. The Paal-Knorr synthesis of 2,5-diphenylfuran from a 1,4-dione has been successfully performed in a choline (B1196258) chloride/urea mixture, achieving a high yield under heated conditions. chemicalbook.com This method avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry.

Table 1: Overview of Catalytic Systems for the Synthesis of 2,5-Diaryl Furans

Catalyst System Substrates Product Yield (%) Reference
None (Transition-Metal-Free) 3-Bromoaryl diene (7e) This compound analogue (9e) 87 nih.gov
Pd(OAc)₂ / Cs₂CO₃ 2,5-Dibromofuran, Ph₃Bi 2,5-Diphenylfuran 80 sorbonne-universite.fr
[(AuCl)₂(μ-dppe)] / Na[BArF₂₄] Phenylacetylene, Pyridine-N-oxide 2,5-Diphenylfuran 94 rsc.org
Zinc Cluster 1,4-Diphenylbut-3-yn-1-one 2,5-Diphenylfuran - researchgate.net
None (Solvent-Free, DES) 1,4-Diphenyl-1,4-butanedione 2,5-Diphenylfuran 94 chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Atom Economy and Reaction Efficiency Considerations

The principles of atom economy and reaction efficiency are central to the design of modern synthetic processes, aiming to maximize the incorporation of starting materials into the final product while minimizing byproducts and energy consumption.

Continuous-flow synthesis offers a significant leap forward in reaction efficiency and safety for the preparation of diarylfurans. chemrxiv.org The transition-metal-free synthesis of 2,5-diaryl furans via the oxidation-dehydration sequence demonstrates marked improvements when transferred from a batch process to a continuous-flow setup. nih.govacs.org This telescoped process, where the intermediate endoperoxide is generated and immediately converted to the furan without isolation, leads to a substantial increase in isolated yields, with an average increase of about 27%. chemrxiv.org This improvement is attributed to the enhanced efficiencies of photochemical reactions in flow and the elimination of losses associated with intermediate purification steps. nih.govacs.org Moreover, the controlled environment of a flow reactor enhances safety, particularly when dealing with potentially unstable peroxide intermediates. chemrxiv.org

The efficiency of catalytic systems is also influenced by the electronic nature of the substrates. In certain metal-free syntheses of tetrasubstituted furans, it has been observed that the presence of electron-withdrawing groups on the aryl substituents can lead to higher product yields compared to electron-donating groups. mdpi.com This is often due to the enhanced reactivity of key intermediates in the reaction pathway. mdpi.com

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of 2,5-Diaryl Furans

Furan Product Batch Yield (%) Continuous-Flow Yield (%) Yield Improvement (%) Reference
Unsymmetrical Furan (9i) 21 40 90.5 nih.govacs.org
Furan-Phenylene (9m) 4 24 500 nih.govacs.org
3-Hexyl-2,5-diphenylfuran (9k) - 58 - nih.govacs.org

This table is interactive. Click on the headers to sort the data.

Reactivity and Transformation Pathways of 3 Bromo 2,5 Diphenylfuran

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Nucleus

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). In 2,5-disubstituted furans like 2,5-diphenylfuran (B1207041), the most electron-rich positions are C3 and C4. For 3-Bromo-2,5-diphenylfuran, the phenyl groups at positions 2 and 5 and the bromine atom at position 3 leave only the C4 position available for substitution.

The phenyl substituents and the bromine atom electronically influence the reactivity of the remaining C-H bond at the C4 position. While the furan ring itself is highly activated towards electrophilic attack, the specific conditions required for reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation on this substrate would be determined by the interplay of these existing substituents. chemicalbook.com Standard electrophilic bromination of 2,5-diphenylfuran typically yields this compound, indicating the reactivity of the C3/C4 positions. chemicalbook.com Further electrophilic substitution would logically proceed at the C4 position, although specific documented examples and conditions for this compound are not detailed in readily available literature.

Nucleophilic Substitution and Rearrangement Processes

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. The electron-rich nature of the furan ring makes it a poor substrate for attack by nucleophiles unless activating electron-withdrawing groups are present elsewhere on the ring. Without such activation, harsh conditions would likely be required, which could lead to degradation of the furan nucleus. chemicalbook.com

Alternative pathways, such as those involving metal-halogen exchange followed by reaction with an electrophile, are more common for functionalizing such positions on heterocyclic systems. Rearrangement processes, while a known phenomenon in furan chemistry, have not been specifically documented for this compound in the available literature.

Metal-Catalyzed Cross-Coupling Reactions of the Bromine Moiety

The carbon-bromine bond at the C3 position is the most synthetically versatile feature of this compound, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. chemicalbook.comthermofishersci.in These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly functionalized furan derivatives.

Suzuki-Miyaura Coupling Strategies for Aryl and Alkynyl Functionalization

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling organoboron compounds with organic halides. researchgate.net this compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl groups at the C3 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored to the specific boronic acid or ester being used. researchgate.net This strategy leads to the formation of tri- and tetrasubstituted furans, which are valuable motifs in materials science and medicinal chemistry.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

Coupling Partner Catalyst Base Solvent Product Type
Arylboronic Acid Pd(PPh₃)₄, PdCl₂(dppf) Na₂CO₃, K₂CO₃, CsF Toluene, Dioxane, THF 3-Aryl-2,5-diphenylfuran

Note: This table represents typical conditions for Suzuki-Miyaura reactions and is illustrative for the coupling of this compound.

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-2,5-diphenylfurans by reacting this compound with a terminal alkyne. organic-chemistry.org This reaction is characteristically co-catalyzed by palladium and copper(I) complexes and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine, which often serves as the solvent as well. chemrxiv.orglibretexts.org This methodology is highly efficient for creating C(sp²)-C(sp) bonds and is used to synthesize conjugated enynes and arylalkynes, which are precursors to advanced materials and complex organic molecules. acs.org

Stille, Negishi, and Kumada Coupling Variants

Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods can be effectively applied to this compound.

Stille Coupling: This reaction utilizes organostannanes (organotin compounds) as the coupling partner. chemicalbook.combeilstein-journals.org It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback. chemicalbook.com

Negishi Coupling: In this variant, organozinc reagents are coupled with the bromo-furan substrate. chemicalbook.comcrossref.org Negishi coupling is notable for its high reactivity and the ability to form C(sp³)-C(sp²) bonds in addition to C(sp²)-C(sp²) bonds. wikipedia.org

Kumada Coupling: This reaction employs Grignard reagents (organomagnesium halides) and is one of the earliest examples of metal-catalyzed cross-coupling. It is highly effective for forming bonds between aryl groups, though the high reactivity of Grignard reagents can limit its functional group compatibility.

Table 2: Overview of Stille, Negishi, and Kumada Coupling Reactions

Reaction Name Organometallic Reagent Typical Catalyst Key Features
Stille R-Sn(Alkyl)₃ Pd(PPh₃)₄ High functional group tolerance; toxic reagents
Negishi R-ZnX Pd(dppf)Cl₂ or Ni catalysts High reactivity; broad scope

| Kumada | R-MgX (Grignard) | Ni(dppp)Cl₂ or Pd catalysts | Highly reactive; limited functional group tolerance |

Note: This table provides a general comparison of these coupling reactions as they would apply to this compound.

Heck and Related Olefination Reactions

The Heck reaction offers a powerful method for the olefination of this compound, creating a new carbon-carbon bond between the furan C3 position and an alkene. thermofishersci.in The reaction involves a palladium catalyst and a base, and it results in the formation of a substituted alkene. organic-chemistry.org This allows for the synthesis of 3-vinyl-2,5-diphenylfuran derivatives, which can serve as monomers for polymerization or as intermediates for further synthetic transformations. The regioselectivity and stereoselectivity of the Heck reaction are important considerations and can often be controlled by the choice of catalyst and reaction conditions.

Pericyclic Reactions Involving the Furan Diene

The furan ring in this compound can act as a 4π-electron component (a diene) in pericyclic reactions, most notably in cycloadditions. However, the aromatic character of the furan ring means that it is less reactive than a non-aromatic, conjugated diene. The loss of aromaticity in the transition state creates a significant energy barrier. rsc.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In a typical "normal-demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com For furan derivatives, reactivity is enhanced by electron-donating groups on the furan ring and electron-withdrawing groups on the dienophile. researchgate.net The presence of two phenyl groups at the 2- and 5-positions in this compound contributes to the electron density of the diene system, while the bromine at the 3-position has a modest electron-withdrawing effect.

Conversely, the inverse-electron-demand Diels-Alder (IEDDA or DAINV) reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.orgwikipedia.org This pathway becomes significant when the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene are closer in energy. wikipedia.orgmdpi.com Given the substitution pattern of this compound, it is more likely to participate in normal-demand Diels-Alder reactions with strong dienophiles like maleimides. mdpi.comnih.gov

A theoretical study on the ionic Diels-Alder (I-DA) reaction of 3-bromofuran (B129083) with a highly electron-deficient cyclobuteniminium cation showed that the reaction proceeds in a completely regio- and stereoselective manner. rsc.org The high activation energy observed was attributed to the loss of the furan's aromatic character during the cycloaddition. rsc.org This study supports a non-concerted, two-stage, one-step molecular mechanism. rsc.org

Table 1: Factors Influencing Diels-Alder Reactivity of Furan Derivatives

Factor Influence on Reaction Rate Rationale
Diene Electron-donating substituents increase the rate. researchgate.net Raises the HOMO energy of the diene, bringing it closer to the LUMO of the dienophile. nih.gov
Dienophile Electron-withdrawing substituents increase the rate (normal demand). masterorganicchemistry.com Lowers the LUMO energy of the dienophile. mdpi.com
Aromaticity The aromatic stability of the furan ring decreases reactivity compared to non-aromatic dienes. rsc.org A significant energy penalty is paid for the loss of aromaticity in the transition state. rsc.org

| Stereochemistry | The Alder-Stein principle is maintained, meaning the stereochemistry of the reactants is preserved in the products. wikipedia.org | The reaction proceeds through a single, suprafacial transition state. wikipedia.org |

Beyond the [4+2] cycloaddition, the furan scaffold can be involved in [3+2] cycloaddition reactions, which form five-membered rings. These reactions typically involve a three-atom component, such as a nitrone, azide, or carbonyl ylide, reacting with a two-atom component (the dipolarophile). uchicago.edu While specific examples involving this compound are not prevalent, the general reactivity of furans suggests its potential participation. For instance, Lewis acid-promoted cascade reactions of 2-furylcarbinols with azides proceed via a formal [3+2] cycloaddition followed by ring-opening of the furan. researchgate.net Similarly, dearomatization of benzofurans has been achieved through [3+2] cycloadditions. researchgate.netresearchgate.net Theoretical studies on the [3+2] cycloaddition of nitrones with nitroalkenes have shown that these reactions can proceed with high regio- and stereoselectivity. nih.gov

Radical Reactions and Single-Electron Transfer Mechanisms

Single-electron transfer (SET) processes initiate reactions by the transfer of a single electron, creating radical ion intermediates. sioc-journal.cn In organic synthesis, SET can be induced photochemically, electrochemically, or with chemical reagents. researchgate.netnih.gov The formation of an electron donor-acceptor (EDA) complex can facilitate SET, sometimes under visible light irradiation. nih.gov

For a molecule like this compound, SET could potentially occur through interaction with a strong electron acceptor or donor, leading to the formation of a radical cation or anion. The subsequent reactivity would be dictated by the fragmentation or reaction pathways of this radical intermediate. For example, in silver-mediated reactions, a proposed mechanism involves an SET from a substrate-silver complex to an oxidant, generating a radical cation and a Ag(II) species which then continues the catalytic cycle. nih.gov While specific studies on this compound are lacking, this general mechanism provides a framework for its potential radical-based transformations.

Ring-Opening Reactions and Re-cyclization Studies

The furan ring, despite its aromaticity, is susceptible to ring-opening under various conditions, providing a pathway to highly functionalized linear compounds. rsc.org These reactions are synthetically valuable for transforming furan precursors into different carbo- and heterocyclic structures. researchgate.netrsc.org

Methods for furan ring-opening include:

Oxidative Ring-Opening: Reagents like N-Bromosuccinimide (NBS) can induce oxidative dearomatization of the furan ring, which can be followed by spirocyclization and re-aromatization to yield polysubstituted furans. researchgate.net

Acid-Catalyzed Ring Transformation: In the presence of a Brønsted acid, benzofuranyl carbinols can undergo a ring-opening and subsequent re-cyclization sequence with 1,3-dicarbonyl compounds to form new, highly substituted furans. researchgate.net

Metal-Catalyzed Ring-Opening: Cobalt catalysts have been shown to promote the enantioselective ring-opening of 2,5-dihydrofurans. nih.gov The proposed mechanism involves a [2+2] cycloaddition to form a metallacyclobutane intermediate, followed by ring-opening. nih.gov Palladium-catalyzed cross-coupling of furfural (B47365) tosylhydrazones also proceeds through a furan ring-opening mechanism followed by ring closure to form indoles or benzothiophenes. researchgate.net

These opened-chain intermediates can then be trapped or undergo re-cyclization to form different ring systems. For example, intramolecular cyclization of acyloxy sulfones derived from phenols has been used to prepare substituted benzofurans. nih.gov

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at carbon-hydrogen sites, avoiding the need for pre-functionalized substrates. nih.gov This methodology has been applied to furan and thiophene (B33073) substrates for the formation of new carbon-carbon bonds. mdpi.com

The general mechanism often involves the formation of a palladacycle intermediate through C-H activation. beilstein-journals.org This intermediate can then react with various coupling partners. The catalytic cycle is typically regenerated through an oxidation step. beilstein-journals.org For this compound, the most likely site for C-H activation would be the C4 position on the furan ring, as the C2/C5 positions are blocked by phenyl groups and the C3 position holds the bromo substituent. Alternatively, C-H activation could occur on the appended phenyl rings. Palladium-catalyzed tandem C-H functionalization/cyclization has been used to synthesize 5-hydroxybenzofuran derivatives from benzoquinone and terminal alkynes, demonstrating the utility of this approach in building complex heterocyclic systems. nih.gov

Table 2: Potential Reaction Pathways for this compound

Reaction Type Reagents/Conditions Potential Product Type
Diels-Alder Cycloaddition Electron-poor dienophile (e.g., Maleic anhydride) Bicyclic adduct (oxabicycloheptene derivative)
[3+2] Cycloaddition Dipole (e.g., Nitrone, Azide) + Lewis Acid Five-membered heterocyclic adduct
Ring-Opening Oxidant (e.g., NBS); Acid catalyst Linear dicarbonyl compounds or re-cyclized products

| C-H Functionalization | Palladium catalyst, oxidant, coupling partner | C4-functionalized furan or functionalized phenyl rings |

Advanced Spectroscopic and Computational Elucidation of Molecular Structures and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the structural elucidation of complex organic molecules like 3-Bromo-2,5-diphenylfuran. This technique maps the chemical environment of magnetically active nuclei, primarily hydrogen and carbon, allowing for the unambiguous determination of the molecular skeleton and the precise location of substituents.

While specific spectral data for this compound is not extensively published, analysis of closely related structures provides significant insight into the expected chemical shifts. For instance, in the compound 3-(2,5-Diphenylfuran-3-yl)-1H-indole, the hydrogen on the furan (B31954) ring (at the C4 position, analogous to the sole furan proton in the target molecule) appears as a singlet at approximately 6.89 ppm. semanticscholar.org The phenyl groups attached to the furan core typically exhibit multiplets in the aromatic region, generally between 7.20 and 7.85 ppm. semanticscholar.org The introduction of the bromine atom at the C3 position is expected to have a deshielding effect on the adjacent proton at C4, though the exact shift would require experimental verification.

In contrast, the isomer 2-Bromo-3,5-diphenylfuran shows a furan proton signal at 6.71 ppm, demonstrating how the position of the halogen substituent influences the electronic environment of the heterocyclic ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Furan Compounds

CompoundNucleusChemical Shift (δ) ppmMultiplicity / Remarks
3-(2,5-Diphenylfuran-3-yl)-1H-indole semanticscholar.org¹H6.89s (Furan H at C4)
¹H7.11-7.81m (Phenyl & Indole H's)
¹³C109.9Furan C4
¹³C117.1Furan C3
¹³C123.9-152.3Aromatic & Furan C2/C5
2-Bromo-3,5-diphenylfuran nih.gov¹H6.71s (Furan H at C4)
¹H7.08-7.55m (Phenyl H's)
¹³C106.9Furan C3 (C-Br)
¹³C118.1Furan C4

Note: This table is illustrative and based on structurally similar compounds to predict the spectral characteristics of this compound.

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound and for identifying intermediates in its synthesis or degradation pathways. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Studies have shown that this compound can be formed via the thermal decomposition of related γ-bromo nitroketones, with its presence being detected in the mass spectrometer inlet. cdnsciencepub.com This highlights the utility of MS in analyzing reaction products and potential rearrangement mechanisms. cdnsciencepub.com Chemical ionization has been noted as a method used for the mass spectrometric analysis of this compound. sci-hub.se

Modern techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and headspace extraction coupled with high-resolution systems like the Q Exactive Orbitrap MS are powerful tools for the analysis of furan derivatives. fao.orgmdpi.com These methods offer high sensitivity and selectivity, making them suitable for detecting trace amounts of the compound or for studying its formation in complex matrices. fao.orgnih.gov The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner, offering clues to its connectivity.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and the torsional angles between the furan and phenyl rings. For this compound, a key conformational feature of interest is the degree of planarity of the molecule and the orientation of the phenyl groups relative to the central furan ring.

Table 2: Typical Parameters Determined by Single-Crystal X-ray Diffraction

ParameterSignificance for this compound
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit in the crystal.
Bond Lengths (e.g., C-Br, C-O, C-C) Provides exact measurements of covalent bonds, confirming structural integrity.
Bond Angles (e.g., C-C-C, C-O-C) Defines the geometry around each atom.
Torsional (Dihedral) Angles Describes the rotation around single bonds, particularly the orientation of the phenyl rings relative to the furan core.
Intermolecular Interactions Identifies non-covalent forces (e.g., stacking) that stabilize the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic "molecular fingerprint" that is unique to a specific compound. These complementary methods probe the vibrational modes of a molecule, such as the stretching and bending of chemical bonds.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the furan ring, the phenyl rings, and the carbon-bromine bond. A comparison of the experimental spectra with computationally predicted frequencies can aid in the assignment of specific vibrational modes. mdpi.com

Analysis of related compounds provides a guide to the expected spectral features. For example, diaryl furan systems exhibit characteristic bands for the aromatic C-H and C=C stretching, as well as the furan ring's C-O-C asymmetric and symmetric stretching vibrations. nih.gov The C-Br stretching frequency typically appears in the lower wavenumber region of the infrared spectrum.

Table 3: Representative FT-IR Absorption Bands for Diaryl Furan Systems

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference Compound
~3100-3000Aromatic C-H Stretch2,5-Bis(3-bromophenyl)furan nih.gov
~1600-1450Aromatic C=C Ring Stretch2,5-Bis(3-bromophenyl)furan nih.gov
~1240C-O-C Asymmetric Stretch3,4-Diiodo-2,5-diphenylfuran rsc.org
~1020-1070Furan Ring Breathing/PulsationGeneral Furan Derivatives
~760 & ~690Phenyl C-H Out-of-Plane BendingMonosubstituted Benzene Rings
~600-500C-Br StretchGeneral Alkyl/Aryl Bromides

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical calculations have become an essential tool for complementing experimental data, offering deep insights into molecular structure, stability, and reactivity where experiments may be difficult or impossible. acs.orgroyalsocietypublishing.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. umich.edu By optimizing the molecular geometry of this compound, DFT calculations can predict key parameters such as bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. researchgate.net The B3LYP functional is a commonly employed method for such calculations on heterocyclic systems, providing reliable results for geometries and energies. umich.edusciforum.net

Furthermore, DFT can be used to calculate vibrational frequencies to aid in the interpretation of FT-IR and Raman spectra. researchgate.net Other properties, such as dipole moment, molecular electrostatic potential (MEP) maps, and Mulliken atomic charges, can also be computed. researchgate.netresearchgate.net These calculations help to predict the molecule's polarity and identify electron-rich and electron-poor regions, which are key to understanding its intermolecular interactions and reactive sites. researchgate.net

Table 4: Properties of this compound Obtainable from DFT Calculations

Calculated PropertySignificance
Optimized Molecular Geometry Predicts the lowest energy conformation, including bond lengths and angles. researchgate.net
Total Ground State Energy Allows for the comparison of the relative stability of different isomers or conformers.
Vibrational Frequencies Correlates with experimental IR and Raman spectra for peak assignment. researchgate.net
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net
Mulliken Atomic Charges Quantifies the partial charge on each atom, indicating charge distribution. researchgate.net
HOMO-LUMO Energy Gap Provides insight into electronic transitions, stability, and chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For a single molecule like this compound, the HOMO and LUMO energy levels and their spatial distribution are of primary interest.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital most likely to accept an electron, highlighting sites for nucleophilic attack. imperial.ac.uk In conjugated systems like diphenylfurans, the HOMO and LUMO are typically π-orbitals delocalized across the furan and phenyl rings. acs.orgbeilstein-journals.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. sciforum.net A smaller gap generally implies higher reactivity, lower kinetic stability, and easier electronic excitation, which is relevant for understanding the molecule's chemical behavior and its potential in optoelectronic applications. researchgate.netresearchgate.net These parameters are readily calculated using DFT methods. nih.govcdnsciencepub.com

Table 5: Concepts in Frontier Molecular Orbital (FMO) Analysis

ConceptDefinition & Significance for this compound
HOMO (Highest Occupied Molecular Orbital) The outermost electron-containing orbital. Its energy level relates to the ionization potential and its location indicates sites susceptible to oxidation or electrophilic attack. wikipedia.org
LUMO (Lowest Unoccupied Molecular Orbital) The lowest energy electron-vacant orbital. Its energy level relates to the electron affinity and its location indicates sites susceptible to reduction or nucleophilic attack. wikipedia.org
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMO. It is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netsciforum.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving substituted furans like this compound. Density Functional Theory (DFT) is a commonly employed method to map out potential energy surfaces, identify intermediates, and calculate the energies of transition states, thereby providing a detailed understanding of reaction feasibility and selectivity.

Transition state analysis is crucial in this modeling. For reactions like the acid-catalyzed cyclization of fluorinated 4-hydroxyalkanoates to form furanones—a structurally related class of compounds—DFT calculations of transition state energies have confirmed experimental observations regarding substituent effects on the ease of ring closure. researchgate.net Similarly, the Kornblum-DeLaMare rearrangement, a key step in the synthesis of 2,5-diarylfurans from endoperoxide precursors, involves a specific transition state that can be modeled computationally. nih.govacs.org The acidity of protons adjacent to the peroxide, which is critical for the peroxide bond-breaking step, can be analyzed to explain why certain substituted precursors give lower yields. nih.govacs.org For this compound, computational modeling could predict the influence of the bromine substituent on the stability of intermediates and the energy barriers of transition states in various reactions, including electrophilic substitution, metal-catalyzed cross-coupling, or oxidation.

Table 1: Examples of Computational Studies on Reaction Pathways of Furan Derivatives

Furan System StudiedComputational MethodKey FindingsReference
2,4-DiarylfuransDFT (B3LYP/6-311G(d,p))Calculated the energy profile for electrochemical oxidation, supporting a mechanism involving furanoxy radical intermediates and a C-C homocoupling step. nih.gov
Fluorinated 4-hydroxyalkanoatesDFTCalculated transition state energies for lactonization, confirming that ring closure is more feasible with increased alkyl substitution at the C4 position. researchgate.net
1,3-Diene Precursors to 2,5-DiarylfuransImplicit (analysis of experimental outcomes)The Kornblum-DeLaMare rearrangement pathway is key; reduced acidity of the benzylic C–H adjacent to the peroxide in precursors with electron-donating groups leads to lower furan yields. nih.govacs.org

Molecular Dynamics Simulations (Theoretical applications only)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations serve several important theoretical applications, providing insights that complement static quantum chemical calculations.

A primary application of MD is in conformational analysis . While the furan core is planar, the two phenyl rings can rotate. MD simulations can explore the accessible rotational conformations (dihedral angles) of the phenyl groups in different environments, such as in the gas phase or in various solvents. Research on related 4-Bromo-2,3-dihydrofurans has utilized MD simulations in a solvated box of acetonitrile (B52724) to investigate conformational behavior. rsc.org This approach allows for the identification of the most stable or predominant conformations, which is critical for understanding the molecule's reactivity and interactions. rsc.org Methodological studies on five-membered ring systems demonstrate the power of time-averaged restrained molecular dynamics (tar-MD) in determining conformations that agree with experimental NMR data. nih.gov

Another key theoretical application is the study of solvent effects . MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This provides a dynamic picture of the solvent shell and can reveal specific interactions, such as hydrogen bonding or dipole-dipole interactions, that influence the molecule's stability and reactivity.

Furthermore, MD simulations are used to generate representative structures for more computationally expensive quantum mechanical (QM) calculations. A single, energy-minimized structure may not be representative of the molecule's state at a given temperature. By running an MD simulation, a diverse ensemble of geometries can be sampled from the trajectory. acs.org These geometries can then be used for subsequent QM calculations, such as determining average spectroscopic properties or calculating reaction barriers, to yield results that are statistically more relevant and account for thermal motion. acs.org

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that aim to predict the reactivity or physical properties of a series of chemical compounds based on their molecular structures. excli.de The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will correlate with changes in their biological activity or chemical reactivity. excli.dechemrxiv.org

For this compound, a QSRR/QSPR study would involve several key steps:

Dataset Assembly: A series of structurally related furan derivatives would be selected. This could include analogs with different substituents on the phenyl rings or different halogens at the 3-position. Their experimental reactivity (e.g., reaction rate constants) or a specific property (e.g., photoluminescence quantum yield) would be measured. nih.gov

Descriptor Calculation: A large number of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is built that correlates a subset of the calculated descriptors (the independent variables) with the experimental reactivity or property (the dependent variable). nih.govresearchgate.net

Validation: The predictive power of the model is rigorously tested using statistical validation techniques, often by predicting the properties of compounds not used in the model's creation. nih.gov

QSPR models have been successfully developed for classes of compounds similar to this compound. For example, a study on the photodegradation rates of polybrominated diphenyl ethers (PBDEs) used quantum chemical descriptors to build a highly predictive QSPR model. nih.gov The model revealed that descriptors related to the electronic properties and the molecule's energy levels were key in predicting the reaction rates. nih.gov Such an approach could be applied to predict the environmental degradation rates of brominated diphenylfurans. Similarly, QSAR models for bisbenzofuran derivatives have been used to find the structural requirements for antimalarial activity. researchgate.net

Table 2: Typical Molecular Descriptors for QSRR/QSPR Studies

Descriptor ClassExample DescriptorsInformation Encoded
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic chargesElectron distribution, polarizability, susceptibility to electrophilic/nucleophilic attack
Steric/Topological Molecular volume, Surface area, Connectivity indices, Shape indicesMolecular size, shape, and branching
Thermodynamic Heat of formation, Total energyMolecular stability
Hydrophobic LogP (Octanol-water partition coefficient)Solubility characteristics, ability to cross biological membranes

Applications of 3 Bromo 2,5 Diphenylfuran As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the carbon-bromine bond in 3-bromo-2,5-diphenylfuran makes it an excellent starting material for the synthesis of various heterocyclic compounds. The bromine atom can be readily displaced or participate in coupling reactions, enabling the introduction of new functional groups and the formation of new rings.

One notable application is its use in the synthesis of trisubstituted furans. For instance, it can be converted into other 2,3,5-trisubstituted furans through reactions that replace the bromine atom. researchgate.net This transformation opens up pathways to a broader range of furan (B31954) derivatives with tailored electronic and steric properties.

Furthermore, this compound has been employed in the synthesis of isothiazoles. In a specific reaction, it undergoes a ring-opening and subsequent recyclization with trithiazyl trichloride (B1173362) to yield 5-benzoyl-3-phenylisothiazole. researchgate.netrsc.org This transformation highlights the ability of the furan ring to undergo rearrangement and incorporate other heteroatoms, leading to the formation of entirely different heterocyclic systems.

The synthesis of other complex heterocyclic structures, such as those containing nitrogen, is also achievable. For example, 2-((5-bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile has been synthesized, demonstrating the potential to build intricate molecular architectures by attaching other heterocyclic precursors to the furan core. sigmaaldrich.com

The versatility of this compound as a precursor is further underscored by its role in the preparation of fused heterocyclic systems. Although specific examples directly starting from this compound are not detailed in the provided context, the general reactivity of bromo-substituted heterocycles suggests its utility in constructing more complex, fused-ring structures, which are prevalent in many biologically active molecules and functional materials. researchgate.netsciepub.comdokumen.pub

The following table summarizes selected examples of heterocyclic frameworks synthesized from this compound and related compounds:

Starting MaterialReagent(s)ProductReference(s)
This compoundTrithiazyl trichloride5-Benzoyl-3-phenylisothiazole researchgate.netrsc.org
2,5-Diphenylfuran (B1207041)VariousOther substituted furans researchgate.net
2-Amino-4,5-diphenylfuran-3-carbonitrile5-Bromosalicylaldehyde2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile sigmaaldrich.com

Construction of Polycyclic Aromatic Compounds via Annulation and Cycloaddition

The furan ring within this compound can act as a diene in cycloaddition reactions, a powerful tool for constructing polycyclic aromatic compounds (PACs). These reactions, particularly Diels-Alder reactions, allow for the formation of six-membered rings fused to the furan core, thereby extending the aromatic system.

A significant application involves the reaction of furans with benzynes. Benzynes are highly reactive intermediates that can be trapped by dienes like 2,5-diphenylfuran to form bicyclic adducts. nih.gov This strategy provides a direct route to functionalized naphthalene (B1677914) and other polycyclic aromatic systems. The bromine atom on the 3-position of the furan can be retained in the product, offering a handle for further functionalization of the newly formed polycyclic framework.

The general reactivity of furans in [3+2] cycloaddition reactions further expands the scope of accessible polycyclic structures. uchicago.edu While not explicitly detailing the use of this compound, these reactions involve the combination of a three-atom component with the furan's double bond, leading to five-membered ring systems fused to the furan. This approach can be envisioned for the construction of complex, multi-ring architectures.

Moreover, the synthesis of π-expanded maleimides has been achieved from 3,4-diphenylfuran-2(5H)-ones through a photoinduced dehydrogenative annulation. researchgate.net This process involves the formation of a new aromatic ring, demonstrating the potential of furan derivatives to serve as platforms for building larger, conjugated systems. Although this example does not start directly with this compound, it illustrates a relevant synthetic strategy for expanding the aromatic system of a furan core.

The following table provides examples of reaction types used to construct polycyclic compounds from furan derivatives:

Furan DerivativeReaction TypeKey Intermediate/ReagentResulting Structure TypeReference(s)
2,5-Disubstituted FuransDiels-Alder CycloadditionBenzynesFused Bicyclic Aromatic Systems nih.gov
General Furans[3+2] CycloadditionNitrile oxides, azides, etc.Fused Five-Membered Heterocycles uchicago.edu
3,4-Diphenylfuran-2(5H)-onesPhotoinduced Dehydrogenative Annulation-π-Expanded Lactones and Maleimides researchgate.net

Intermediate in the Development of Advanced Organic Materials (excluding specific material properties)

The structural framework of this compound makes it a valuable intermediate in the synthesis of advanced organic materials. The 2,5-diphenylfuran unit is a known chromophore and can be incorporated into larger conjugated systems, while the bromo-functionality allows for polymerization or modification to tune the material's structure.

Research has shown that 2,5-diaryl furans are privileged scaffolds in materials chemistry. nih.gov The synthesis of these compounds, including brominated derivatives, is a key step in the development of novel organic electronic and optoelectronic materials. acs.orged.ac.uk The bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, which are standard methods for building up conjugated polymers and oligomers.

For instance, the synthesis of a furan-phenylene co-oligomer has been demonstrated, showcasing the utility of furan building blocks in creating extended π-systems. acs.org The presence of a bromine atom on the furan ring would be instrumental in such a synthesis, enabling the step-wise construction of the oligomer chain.

The versatility of this compound as a building block is further highlighted by its potential use in the creation of a wide array of functional materials. The ability to introduce various substituents at the 3-position allows for the fine-tuning of the resulting material's architecture, which is a critical aspect of materials design.

The following table outlines the role of this compound and related compounds in the synthesis of organic materials:

Compound/ScaffoldSynthetic RoleTarget Material TypeReference(s)
This compoundMonomer/IntermediateConjugated Polymers/Oligomers acs.orged.ac.uk
2,5-Diaryl FuransCore Structural UnitOptoelectronic Materials nih.govacs.org
Brominated Furan DerivativesReactive Building BlockFuran-Phenylene Co-oligomers acs.org

Scaffold for Ligand and Catalyst Development (excluding catalytic performance metrics)

The rigid and well-defined geometry of the 2,5-diphenylfuran core, combined with the reactive handle provided by the bromine atom, makes this compound an attractive scaffold for the design and synthesis of ligands for metal catalysts.

The bromine atom can be readily converted into other functional groups, such as phosphines, amines, or other coordinating moieties, through nucleophilic substitution or cross-coupling reactions. This allows for the systematic modification of the ligand's electronic and steric properties, which is crucial for tailoring the behavior of the resulting metal complex.

For example, the synthesis of 2,5-disubstituted 3-bromo-4-fluorofurans has been reported, demonstrating the ability to introduce multiple functional groups onto the furan core. ethernet.edu.et Such multi-substituted furans can serve as precursors to multidentate ligands, where each substituent can be designed to coordinate to a metal center.

The development of new classes of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1 has utilized 2,5-diphenylfuran-based structures. uni-saarland.de While these are inhibitors and not catalysts, the synthetic strategies employed to create these molecules, often involving the functionalization of the furan core, are directly applicable to the design of new ligands for catalysis.

The following table summarizes the potential of this compound as a scaffold in ligand and catalyst development:

ScaffoldPotential FunctionalizationTarget Ligand TypeReference(s)
This compoundIntroduction of coordinating groups (e.g., phosphines, amines)Monodentate or Bidentate Ligands ethernet.edu.et
2,5-Diphenylfuran CoreAttachment of multiple substituentsMultidentate Ligands ethernet.edu.etuni-saarland.de

Derivatization for Supramolecular Chemistry Research (focus on motif design, not binding properties)

In the field of supramolecular chemistry, this compound serves as a foundational motif for the design and synthesis of larger, self-assembling structures. The ability to precisely control the placement of functional groups on the furan scaffold is key to directing the non-covalent interactions that govern supramolecular assembly.

The bromine atom on this compound can be used as a reactive site to introduce recognition motifs, such as hydrogen bonding donors and acceptors, or groups capable of π-stacking interactions. For example, the synthesis of a fluorescent chemosensor based on 2,5-diphenylfuran and 8-hydroxyquinoline (B1678124) has been reported. researchgate.net The design of this molecule relies on the specific arrangement of the furan core and the appended quinoline (B57606) unit to create a binding pocket.

Furthermore, the derivatization of the 2,5-diphenylfuran scaffold can lead to the formation of complex organometallic supramolecular motifs. tesisenred.net By attaching coordinating groups to the furan, it can be incorporated into metal-organic frameworks (MOFs) or other discrete coordination-driven assemblies. The bromine atom provides a convenient starting point for the synthesis of such functionalized furan building blocks.

The following table highlights the application of this compound and its derivatives in the design of supramolecular motifs:

Core MotifDerivatization StrategyTarget Supramolecular DesignReference(s)
2,5-DiphenylfuranAttachment of recognition units (e.g., 8-hydroxyquinoline)Host-Guest Systems, Chemosensors researchgate.net
This compoundConversion to coordinating ligandsMetal-Organic Frameworks (MOFs), Coordination Cages tesisenred.net

Future Directions and Emerging Research Avenues

Stereoselective and Enantioselective Synthesis of Furan (B31954) Derivatives

While the synthesis of achiral 3-Bromo-2,5-diphenylfuran is established, a significant frontier in furan chemistry is the development of methods for stereoselective and enantioselective synthesis. This is particularly relevant when considering the synthesis of more complex furan derivatives where chirality can be introduced. The ability to control the three-dimensional arrangement of atoms is crucial for applications in pharmaceuticals and materials science, where specific stereoisomers often exhibit desired activities or properties.

Recent advancements have demonstrated the potential of metal-catalyzed reactions to achieve high levels of enantioselectivity in the synthesis of substituted furans. For example, copper(II)-phosphate catalysts have been successfully employed in the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, followed by a nucleophilic attack that proceeds with high enantioselectivity. acs.orgscispace.com A proposed mechanism involves the coordination of the copper catalyst to the alkyne, facilitating the cyclization and subsequent stereocontrolled nucleophilic addition. acs.orgscispace.com

Future research could focus on adapting such catalytic systems for the synthesis of chiral analogs of this compound. This might involve designing chiral ligands that can effectively control the stereochemical outcome of reactions involving a furan core. The development of catalytic systems that can introduce chirality into pre-formed furan rings or control stereochemistry during the ring-forming step represents a major goal in this area.

Table 1: Examples of Catalytic Systems for Enantioselective Furan Synthesis This table is interactive. Click on the headers to sort.

Catalyst System Reactants Key Feature Potential Application for Furan Derivatives
Copper(II)-chiral phosphate 2-(1-alkynyl)-2-alkene-1-ones Promotes intramolecular cycloisomerization with high enantioselectivity. acs.orgscispace.com Synthesis of chiral furan-containing building blocks.
Cobalt(II) complexes of porphyrins Alkynes and α-diazocarbonyls Metalloradical catalysis enables cyclization of various alkyne types. nih.gov Access to functionalized furans under non-ionic conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by integrating continuous flow chemistry and automated synthesis platforms. springerprofessional.de These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, higher yields, and greater scalability. acs.orgresearchgate.netnih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. A transition-metal-free continuous-flow synthesis of 2,5-diaryl furans has been developed, which involves a photooxidation of a 1,3-diene followed by dehydration. acs.org This approach avoids the need to isolate the intermediate endoperoxide, leading to improved yields and a more efficient process. acs.org Adopting similar flow-based photochemical methods could streamline the synthesis of precursors to this compound. researchoutreach.org

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and rapid synthesis of compound libraries. By combining robotics with flow reactors, it is possible to systematically vary catalysts, solvents, and other parameters to quickly identify optimal synthetic routes. nih.gov This approach would be invaluable for functionalizing the this compound scaffold through various cross-coupling reactions, allowing for the rapid generation of a diverse range of derivatives for screening in materials science or medicinal chemistry applications.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for 2,5-Diaryl Furans This table is interactive. Click on the headers to sort.

Feature Batch Synthesis Continuous Flow Synthesis
Process Type Sequential steps in a single vessel Continuous stream of reactants through a reactor
Yield (Unsymmetrical Furan 9i) 21% acs.org 40% acs.org
Yield (Furan-phenylene 9m) 4% acs.org 24% acs.org
Safety Potential for thermal runaway in large-scale reactions Enhanced heat and mass transfer, smaller reaction volumes improve safety nih.gov
Scalability Often challenging More straightforward by extending operation time

| Intermediate Isolation | Often required | Can be avoided by "telescoping" reactions acs.org |

Photochemical and Photophysical Studies of Modified Furan Systems (beyond basic characterization)

While basic characterization of this compound is important, future research will delve deeper into the photochemical and photophysical properties of this and related modified furan systems. The presence of the heavy bromine atom, the conjugated diphenylfuran core, and the potential for further functionalization make these compounds interesting candidates for advanced materials with specific optical and electronic properties. chemicalbook.com

Advanced studies would move beyond simple absorption and emission spectra to investigate processes such as excited-state dynamics, intersystem crossing, and energy transfer. The introduction of a bromine atom can influence these properties through the heavy-atom effect, which can promote spin-orbit coupling and enhance intersystem crossing from singlet to triplet excited states. researchgate.net This could be exploited in applications such as photodynamic therapy or organic light-emitting diodes (OLEDs).

Furthermore, theoretical studies employing time-dependent density functional theory (TD-DFT) can provide valuable insights into the electronic structure and excited-state properties of these molecules. nih.govcdu.edu.au Such calculations can predict how modifications to the furan core, such as changing the substituents or extending the conjugated system, will affect their photophysical behavior. acs.org For instance, research on other brominated aromatic compounds has shown that the position and number of bromine atoms significantly impact excitation energies and photodecomposition pathways. nih.govcdu.edu.aunih.gov Understanding these relationships is key to designing novel furan-based materials for applications in organic electronics, sensors, and photonics. nih.gov

Exploration of Bio-Inspired and Biomimetic Synthetic Routes

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methodologies. mdpi.com Bio-inspired and biomimetic approaches to furan synthesis seek to emulate the efficiency and selectivity of enzymatic processes. researchgate.netbohrium.com While the direct biosynthesis of a compound like this compound is unlikely, the principles of biocatalysis and multicomponent reactions found in nature can guide the development of greener synthetic routes. mdpi.com

One example of a bio-inspired approach is a one-pot multicomponent reaction that couples thiols and amines via a furan-based electrophile to generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.netbohrium.com This reaction was inspired by the enzymatic oxidation of furan by cytochrome P450. researchgate.net Future research could explore similar strategies for the construction and functionalization of the furan ring itself, using mild, environmentally benign conditions.

The use of enzymes or whole-cell systems for specific transformations, such as selective halogenation or C-H activation, could also be a promising avenue. While challenging, the development of biocatalysts capable of constructing or modifying the 2,5-diphenylfuran (B1207041) scaffold could lead to highly efficient and selective syntheses, reducing the reliance on traditional, often harsh, chemical reagents.

Development of Machine Learning Approaches for Reaction Prediction in Furan Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. gpai.appengineering.org.cn For furan chemistry, ML models can be trained on large datasets of known reactions to predict the products, yields, and optimal conditions for new transformations. chemai.iorjptonline.org

One key area is retrosynthetic analysis, where ML algorithms can propose synthetic pathways to a target molecule like a complex derivative of this compound. acs.org These tools can analyze the vast landscape of chemical reactions and identify the most efficient and cost-effective routes, potentially uncovering non-intuitive strategies that a human chemist might overlook. nih.govpreprints.org

Furthermore, ML models can be developed for "forward" reaction prediction. nih.gov Given a set of reactants, including a functionalized furan, and reaction conditions, these models can predict the major product and even its yield. chemrxiv.org This predictive power can significantly reduce the amount of trial-and-error experimentation required in the lab, accelerating the discovery and optimization of new reactions for modifying the this compound core. As more high-quality reaction data becomes available, the accuracy and applicability of these predictive models in furan chemistry will continue to grow, making them an indispensable tool for the modern synthetic chemist. iscientific.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2,5-diphenylfuran with high regioselectivity?

  • Methodological Answer : The compound can be synthesized via bromination of 2,5-diphenylfuran using bromine in a basic aqueous medium (e.g., KOH) under controlled stoichiometry. Evidence from structurally similar brominated furans suggests that reaction temperature (0–25°C) and slow addition of bromine minimize side reactions like over-bromination. Purification via recrystallization using solvents like ethanol or dichloromethane/hexane mixtures enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and aromatic proton environments.
  • X-ray crystallography : To resolve molecular conformation (e.g., dihedral angles between phenyl rings and the furan core) and intermolecular interactions. For example, torsion angles for phenyl rings in analogous compounds range from 62.3° to 79.3° relative to the central ring .
  • Mass spectrometry : High-resolution MS to verify molecular weight and isotopic patterns from bromine.

Q. How do steric effects influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The bulky phenyl groups at positions 2 and 5 create steric hindrance, directing electrophilic attacks to the less hindered position 4. Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids may demonstrate regioselectivity .

Advanced Research Questions

Q. What role do non-covalent interactions play in the solid-state packing of this compound?

  • Methodological Answer : Crystallographic studies of related brominated furans reveal C–H⋯H–C dihydrogen bonds and Br⋯Br type I interactions (distance ~3.8 Å, angles θ = 136°, φ = 135°) that stabilize 3D supramolecular networks. These interactions can be mapped using Hirshfeld surface analysis and correlated with thermal stability via TGA/DSC .

Q. How can computational methods predict the compound’s applicability in optoelectronic materials?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulations can calculate electronic transitions (e.g., HOMO-LUMO gaps) and UV-vis absorption spectra. For brominated furans, substituent effects (e.g., electron-withdrawing Br) often redshift absorption maxima. Experimental validation via cyclic voltammetry assesses redox behavior and charge transport properties .

Q. What strategies resolve contradictions in reaction yields reported for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies may arise from ligand choice (e.g., Pd(PPh3_3)4_4 vs. XPhos), solvent polarity, or trace moisture. Systematic optimization using design-of-experiments (DoE) frameworks identifies critical variables. For example, anhydrous toluene with SPhos ligand enhances Buchwald-Hartwig amination yields .

Q. How does the compound’s conformational flexibility impact its biological activity?

  • Methodological Answer : Molecular docking studies with enzymes (e.g., cytochrome P450) can correlate torsional flexibility (e.g., phenyl ring inclination angles) with binding affinity. For brominated analogs, halogen bonding with active-site residues (e.g., His, Asp) often enhances inhibitory potency. In vitro assays (e.g., IC50_{50} measurements) validate computational predictions .

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3-Bromo-2,5-diphenylfuran
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.